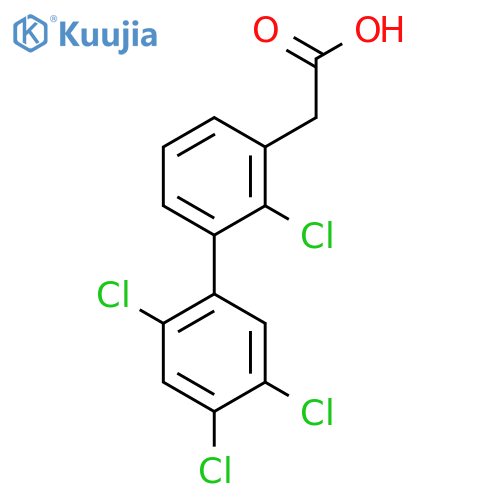

Cas no 1261477-91-1 (2,2',4',5'-Tetrachlorobiphenyl-3-acetic acid)

1261477-91-1 structure

商品名:2,2',4',5'-Tetrachlorobiphenyl-3-acetic acid

CAS番号:1261477-91-1

MF:C14H8Cl4O2

メガワット:350.024120330811

CID:4997230

2,2',4',5'-Tetrachlorobiphenyl-3-acetic acid 化学的及び物理的性質

名前と識別子

-

- 2,2',4',5'-Tetrachlorobiphenyl-3-acetic acid

-

- インチ: 1S/C14H8Cl4O2/c15-10-6-12(17)11(16)5-9(10)8-3-1-2-7(14(8)18)4-13(19)20/h1-3,5-6H,4H2,(H,19,20)

- InChIKey: CDQSUAOOJIIETO-UHFFFAOYSA-N

- ほほえんだ: ClC1=C(C=CC=C1C1C=C(C(=CC=1Cl)Cl)Cl)CC(=O)O

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 20

- 回転可能化学結合数: 3

- 複雑さ: 352

- 疎水性パラメータ計算基準値(XlogP): 6

- トポロジー分子極性表面積: 37.3

2,2',4',5'-Tetrachlorobiphenyl-3-acetic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A011003832-250mg |

2,2',4',5'-Tetrachlorobiphenyl-3-acetic acid |

1261477-91-1 | 97% | 250mg |

$504.00 | 2023-09-03 | |

| Alichem | A011003832-1g |

2,2',4',5'-Tetrachlorobiphenyl-3-acetic acid |

1261477-91-1 | 97% | 1g |

$1504.90 | 2023-09-03 | |

| Alichem | A011003832-500mg |

2,2',4',5'-Tetrachlorobiphenyl-3-acetic acid |

1261477-91-1 | 97% | 500mg |

$790.55 | 2023-09-03 |

2,2',4',5'-Tetrachlorobiphenyl-3-acetic acid 関連文献

-

Alejandro Vásquez-Espinal,Osvaldo Yañez,Edison Osorio,Carlos Areche,Olimpo García-Beltrán,Lina M. Ruiz,Bruce K. Cassels,William Tiznado New J. Chem., 2021,45, 590-596

-

Xiao-Fei Qiao,Jia-Cai Zhou,Jia-Wen Xiao,Ye-Fu Wang,Ling-Dong Sun,Chun-Hua Yan Nanoscale, 2012,4, 4611-4623

-

Bhavin Siritanaratkul,Clare F. Megarity,Thomas G. Roberts,Thomas O. M. Samuels,Martin Winkler,Jamie H. Warner,Thomas Happe,Fraser A. Armstrong Chem. Sci., 2017,8, 4579-4586

-

Shenglai Yao,Christoph van Wüllen,Matthias Driess Chem. Commun., 2008, 5393-5395

1261477-91-1 (2,2',4',5'-Tetrachlorobiphenyl-3-acetic acid) 関連製品

- 2172457-51-9(3-3-ethoxy-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamido-2-methylpropanoic acid)

- 1956377-75-5(1-Methyl-1-azaspiro[4.5]decan-8-amine dihydrochloride)

- 2228518-51-0(4-(azetidin-3-yl)-1,3,5-trimethyl-1H-pyrazole)

- 1965308-73-9(4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate)

- 1782356-84-6(7-Methyl-1,2-dihydroisoquinolin-3(4H)-one)

- 2005806-71-1(tert-butyl N-[3-(1-methyl-1H-pyrazol-5-yl)-3-oxopropyl]carbamate)

- 1805011-08-8(3-Cyano-5-(difluoromethyl)-4-fluoropyridine)

- 1823080-38-1(Methyl 3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate)

- 1904577-98-5(Tert-butyl 3-amino-3-(naphthalen-1-yl)propanoate)

- 99094-20-9(4,4'-(1,2-Diphenyl-1,2-ethenediyl)dianiline)

推奨される供給者

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量